

A Spectroscopic Comparison of (R)- and (S)-3-Bromo-2-methyl-1-propanol

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Compound of Interest

Compound Name: (R)-(-)-3-Bromo-2-methyl-1-propanol

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In the realm of stereochemistry, the differentiation of enantiomers is a critical task, particularly in the fields of pharmacology and materials science where the biological activity and physical properties of molecules can be highly dependent on their three-dimensional arrangement. This guide provides a comparative spectroscopic analysis of the enantiomeric pair, (R)- and (S)-3-Bromo-2-methyl-1-propanol. As enantiomers, these molecules are non-superimposable mirror images of each other and are expected to have identical physical properties and spectroscopic data in an achiral environment. The primary experimental technique that distinguishes between them is polarimetry, which measures the rotation of plane-polarized light.

Physicochemical Properties

The fundamental physical properties of the (R) and (S) enantiomers of 3-Bromo-2-methyl-1-propanol are identical, with the exception of the sign of their specific optical rotation.

Property	(R)-3-Bromo-2-methyl-1-propanol	(S)-3-Bromo-2-methyl-1-propanol
CAS Number	93381-28-3	98244-48-5 [1]
Molecular Formula	C ₄ H ₉ BrO	C ₄ H ₉ BrO
Molecular Weight	153.02 g/mol	153.02 g/mol [1]
Boiling Point	73-74 °C at 9 mmHg [2]	Not specified, but expected to be identical to the (R)-enantiomer.
Density	1.461 g/mL at 20 °C [2]	1.461 g/mL at 25 °C [1]
Refractive Index	n _{20/D} 1.484	n _{20/D} 1.483 [1]
Optical Rotation	[α] _{25/D} -6.6° (c = 2 in chloroform)	[α] _{25/D} +7.3° (c = 2 in chloroform) [1]

Spectroscopic Data

In standard spectroscopic measurements (NMR, IR, and MS) performed in achiral solvents, the spectra of (R)- and (S)-3-Bromo-2-methyl-1-propanol are expected to be identical.

¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms, respectively. For both enantiomers, the following spectral characteristics are anticipated.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5	d	2H	-CH ₂ OH
~3.4	d	2H	-CH ₂ Br
~2.0	m	1H	-CH(CH ₃)-
~1.0	d	3H	-CH ₃
Variable	br s	1H	-OH

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~68	-CH ₂ OH
~40	-CH ₂ Br
~38	-CH(CH ₃)-
~16	-CH ₃

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectra of both enantiomers will display identical absorption bands.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H stretch (alcohol)
2960-2850	C-H stretch (alkane)
1470-1430	C-H bend (alkane)
1050-1000	C-O stretch (alcohol)
650-550	C-Br stretch

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectra of the (R) and (S) enantiomers will be identical. A characteristic feature will be the presence of two molecular ion peaks of nearly equal intensity ($[M]^+$ and $[M+2]^+$) due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).

Expected Mass Spectrometry Data

m/z	Assignment
152 & 154	$[M]^+$ (Molecular ion peaks for $\text{C}_4\text{H}_9^{79}\text{BrO}^+$ and $\text{C}_4\text{H}_9^{81}\text{BrO}^+$)
121 & 123	$[M - \text{CH}_2\text{OH}]^+$
73	$[M - \text{Br}]^+$
43	$[\text{C}_3\text{H}_7]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample ((R)- or (S)-3-Bromo-2-methyl-1-propanol) in 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse width.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of 5 seconds.
 - Co-add 16 scans to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a relaxation delay of 2 seconds.
 - Co-add 1024 scans.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

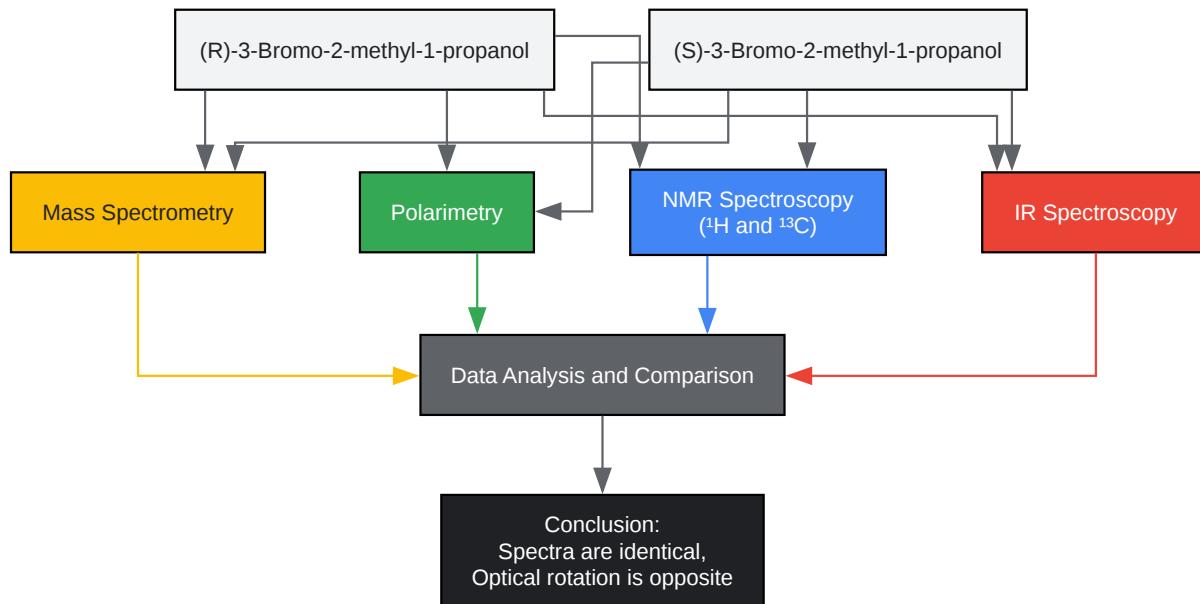
- Sample Preparation: Place a drop of the neat liquid sample ((R)- or (S)-3-Bromo-2-methyl-1-propanol) between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean salt plates.
 - Collect the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add 16 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

- Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source. For analysis of a volatile compound, a gas chromatograph (GC) can be used for sample introduction.
- Data Acquisition:
 - Set the EI source energy to 70 eV.
 - Acquire data over a mass range of m/z 40 to 200.
- Data Analysis: Identify the molecular ion peaks and major fragment ions in the resulting mass spectrum.

Logical Workflow for Spectroscopic Comparison



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Caption: Workflow for the spectroscopic comparison of enantiomers.

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